

Biological Activity of 4-Iodo-3-methoxybenzoic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodo-3-methoxybenzoic acid

Cat. No.: B1319260

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of **4-Iodo-3-methoxybenzoic acid**. While specific research on this class of compounds is emerging, this document synthesizes available data from structurally related benzoic acid derivatives to highlight potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental methodologies and relevant signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

Benzoic acid and its derivatives have long been recognized for their diverse pharmacological properties. The introduction of various substituents to the benzoic acid scaffold allows for the fine-tuning of their biological activity. The **4-Iodo-3-methoxybenzoic acid** core represents a promising starting point for the development of novel therapeutic agents. The presence of a halogen atom (iodine) and a methoxy group can significantly influence the lipophilicity, electronic properties, and binding interactions of the molecule with biological targets. This guide explores the potential of these derivatives in key therapeutic areas.

Anticancer Activity

While specific data on the anticancer activity of **4-Iodo-3-methoxybenzoic acid** derivatives is limited in the reviewed literature, studies on analogous substituted benzoic acid derivatives

have shown significant potential. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated potent inhibitory activities against various cancer cell lines.[1]

Quantitative Data

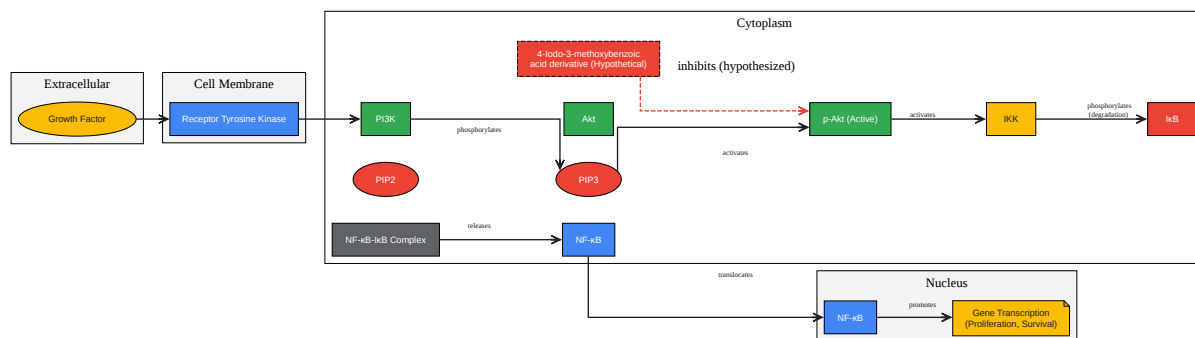
The following table summarizes the in vitro cytotoxic evaluation of representative 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[1] It is important to note that these compounds are structurally distinct from **4-iodo-3-methoxybenzoic acid** derivatives, but this data illustrates the potential for anticancer activity within the broader class of substituted benzoic acids.

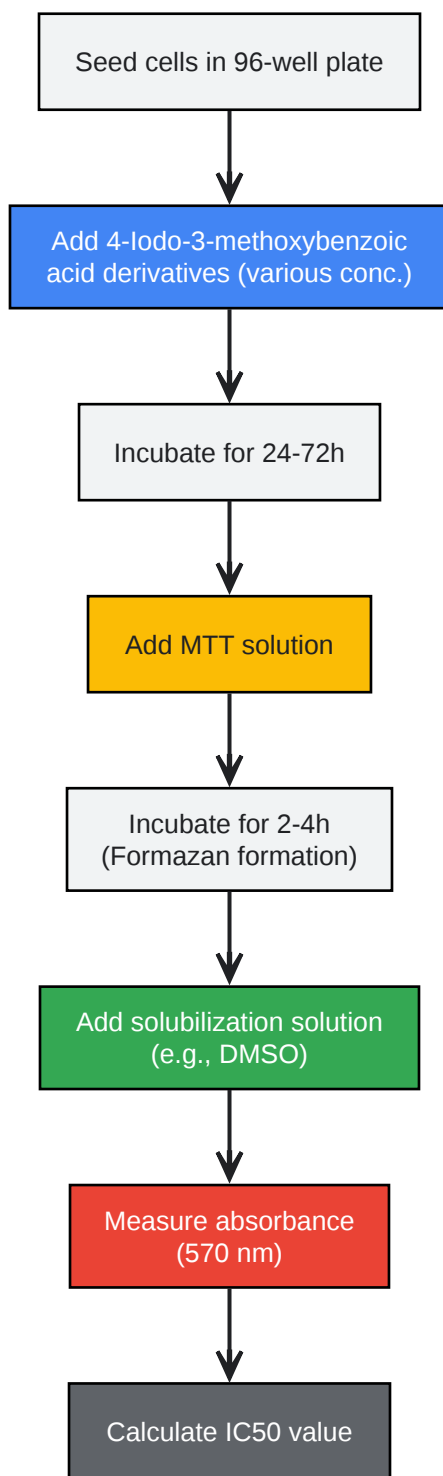
Compound	Target Cell Line	IC50 (µM)
2	MCF-7	18.7
14	MCF-7	15.6
Doxorubicin (Ref.)	MCF-7	19.7
2	HCT-116	Not Reported
14	HCT-116	Not Reported
Doxorubicin (Ref.)	HCT-116	22.6

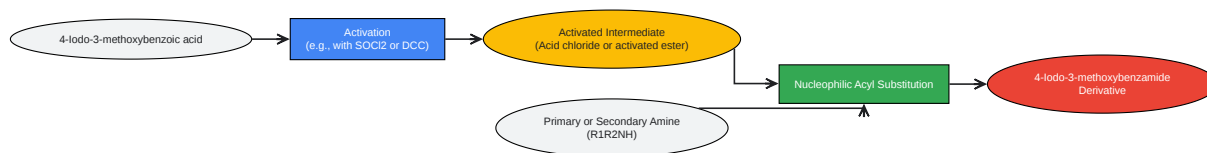
Potential Signaling Pathways

Derivatives of closely related methoxybenzoic acids have been shown to target key cell survival signaling pathways. For example, 4-hydroxy-3-methoxybenzoic acid methyl ester, a curcumin analogue, has been demonstrated to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB signaling pathway. This pathway is crucial for cell survival and is often dysregulated in cancer.

Below is a diagram illustrating the potential mechanism of action through the inhibition of the Akt/NFκB pathway.







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References

- 1. researchgate.net [researchgate.net]
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